molecular formula C8H13N3 B1528551 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine CAS No. 1423034-18-7

5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B1528551
CAS No.: 1423034-18-7
M. Wt: 151.21 g/mol
InChI Key: IBGAZHHZJKKGRR-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-ethyl-1H-pyrazol-4-amine is a chemical compound with the CAS Number 1423034-18-7 and a molecular formula of C8H13N3, corresponding to a molecular weight of 151.21 g/mol . It is a pyrazole derivative, a class of compounds known for their significant presence in pharmaceutical and agrochemical research due to their versatile biological activities. As a functionalized amine, this compound serves as a valuable building block (synthon) in organic synthesis and medicinal chemistry, particularly for the construction of more complex molecules. It is ideal for exploration in hit-to-lead optimization campaigns and for generating compound libraries. Researchers can utilize it to develop novel substances with potential biological activity. The product is provided with a defined structure (MDL No. MFCD21773917) and is subject to cold-chain transportation to ensure stability . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

IUPAC Name

5-cyclopropyl-1-ethylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-11-8(6-3-4-6)7(9)5-10-11/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGAZHHZJKKGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism & Utility of 5-Cyclopropyl-1-ethyl-1H-pyrazol-4-amine

[2]

Executive Summary & Chemical Identity

5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine is a substituted aminopyrazole intermediate critical for constructing bioactive ligands.[1][2] Its structural features—a pyrazole core, a primary amine at position 4, and specific hydrophobic substituents (cyclopropyl at C5, ethyl at N1)—make it an ideal bioisostere for the purine ring of ATP, allowing it to anchor drugs within enzyme active sites.

PropertyDetail
Systematic Name 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine
CAS Number 1423034-18-7
Molecular Formula C₈H₁₃N₃
Molecular Weight 151.21 g/mol
Core Pharmacophore Pyrazole-4-amine (ATP-mimetic hinge binder)
Primary Applications Kinase Inhibition (JAK, CDK), Epigenetic Modulation (LSD1), K-Ras Inhibition

Mechanism of Action: The Pharmacophore Perspective

Since this molecule is an intermediate, its "Mechanism of Action" is defined by how it functions as a structural motif within a final drug candidate.[1][2]

ATP-Competitive Kinase Inhibition

The pyrazole-4-amine scaffold is a classic hinge-binding motif .[2] In many kinase inhibitors, this moiety mimics the adenine ring of ATP.[2]

  • H-Bonding: The exocyclic amine (–NH₂) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu, Leu residues).[2]

  • Acceptor Role: The N2 nitrogen of the pyrazole ring often acts as a hydrogen bond acceptor for the backbone amide NH.[1][2]

  • Hydrophobic Selectivity: The 5-cyclopropyl group occupies the hydrophobic "gatekeeper" pocket or the solvent-exposed front pocket, enhancing selectivity over other kinases.[2] The N1-ethyl group provides steric bulk that positions the ring correctly within the cleft.[2]

Epigenetic Modulation (LSD1 & K-Ras)

Recent patent literature links 1-ethyl-5-cyclopropyl-pyrazole derivatives to K-Ras G12C inhibition and LSD1 (KDM1A) inhibition .[1][2]

  • Mechanism: In these contexts, the amine is typically derivatized (e.g., via amide coupling) to link the scaffold to a "warhead" or a substrate-mimic tail.[2]

  • Role: The scaffold provides a rigid, planar orientation that directs the substituents into the lysine-binding channel of LSD1 or the switch-II pocket of K-Ras.[2]

Structural Visualization (DOT Diagram)

The following diagram illustrates the synthesis and pharmacophoric interaction of the scaffold.

MoA_Pathwaycluster_bindingMechanism of Binding (Hinge Region)PrecursorPrecursor:1-Ethyl-5-cyclopropyl-pyrazoleNitrationStep 1: Nitration(HNO3/H2SO4)Precursor->NitrationNitroIntermIntermediate:4-Nitro-pyrazoleNitration->NitroIntermReductionStep 2: Reduction(H2/Pd-C or Fe/HCl)NitroInterm->ReductionTargetTarget Scaffold:5-Cyclopropyl-1-ethyl-1H-pyrazol-4-amineReduction->TargetDrugFinal Drug Candidate(Kinase/LSD1 Inhibitor)Target->Drug  Amide Coupling /  Urea FormationInteractionH-Bond Network:NH2 -> C=ON2 <- NHTarget->InteractionHingeKinase Hinge(Glu/Leu Backbone)Interaction->Hinge

Caption: Synthesis pathway and pharmacophoric binding mechanism of the 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine scaffold.

Chemical Synthesis & Manufacturing

To ensure high purity for biological testing, the synthesis must control regiochemistry, specifically distinguishing between the 1-ethyl-5-cyclopropyl and 1-ethyl-3-cyclopropyl isomers.

Synthesis Workflow
  • Cyclocondensation (Regiocontrol Step):

    • Reagents: Cyclopropyl methyl ketone + N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

      
       Enaminone intermediate.[2]
      
    • Cyclization: React enaminone with Ethylhydrazine .[2]

    • Challenge: This produces a mixture of 1-ethyl-5-cyclopropyl (desired) and 1-ethyl-3-cyclopropyl isomers. Separation is required (column chromatography or crystallization).[2]

  • Nitration:

    • Protocol: Treat the isolated 1-ethyl-5-cyclopropyl-1H-pyrazole with mixed acid (conc. H₂SO₄ + fuming HNO₃) at 0–10°C.[1][2]

    • Product: 5-cyclopropyl-1-ethyl-4-nitro-1H-pyrazole.[2]

  • Reduction:

    • Protocol: Hydrogenation using 10% Pd/C in Methanol/THF under H₂ atmosphere (balloon pressure) or Fe/NH₄Cl reduction.[2]

    • Yield: High (>90%).[1][2][]

Quality Control Parameters
  • HPLC Purity: >98% (Critical for biological assays to avoid false positives from isomers).

  • NMR Verification:

    • ¹H NMR must show the cyclopropyl protons (0.6–1.0 ppm multiplet) and the specific N-ethyl quartet/triplet pattern.

    • The C4-amine signal usually appears as a broad singlet around 3.0–4.0 ppm.[1]

Experimental Protocols: Derivatization & Assay

For researchers using this scaffold to develop inhibitors, the following protocols define the standard workflow.

General Amide Coupling (Drug Synthesis)

This reaction links the scaffold to a carboxylic acid "tail" to create the final bioactive molecule.[1][2]

Reagents:

  • Amine: 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine (1.0 eq)[2][4]

  • Carboxylic Acid: R-COOH (1.1 eq)[1][2]

  • Coupling Agent: HATU (1.2 eq)[2]

  • Base: DIPEA (3.0 eq)[1][2]

  • Solvent: DMF (anhydrous)[2]

Procedure:

  • Dissolve R-COOH in DMF.[1][2]

  • Add DIPEA and HATU; stir for 15 min at RT to activate the acid.

  • Add the pyrazol-4-amine.[1][2][4][5]

  • Stir at RT for 4–16 hours (monitor by LC-MS).

  • Workup: Dilute with EtOAc, wash with LiCl (aq), NaHCO₃, and brine. Dry over Na₂SO₄.[2]

  • Purification: Flash chromatography (MeOH/DCM gradient).

In Vitro Kinase Assay (Validation)

To verify if the derived compound functions as a hinge binder:

  • Assay Platform: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.[1][2]

  • Conditions: Incubate Kinase (e.g., JAK2, 5 nM) + ATP (Km concentration) + Substrate + Test Compound (derived from scaffold).[1][2]

  • Readout: Measure IC₅₀. A potent hinge binder typically yields IC₅₀ < 100 nM.[2]

  • Control: Use Staurosporine (pan-kinase inhibitor) as a positive control.[1][2]

References

  • PubChem. (n.d.).[1][2] 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid (Precursor/Analog).[2] National Library of Medicine.[2] Link[2]

  • Google Patents. (2018).[2][6] US20180201610A1 - Compositions and methods of targeting mutant k-ras.[1][2][6] (Demonstrates utility of the 5-cyclopropyl-1-ethyl-pyrazole scaffold in K-Ras inhibitor synthesis). Link

  • BLD Pharm. (n.d.).[2][4] Product Analysis: 5-Cyclopropyl-1-ethyl-1H-pyrazol-4-amine (CAS 1423034-18-7).[1][2][4] Link

  • Fabbro, D., et al. (2002).[1][2] Protein kinases as targets for anticancer agents: from basic science to clinic. Pharmacology & Therapeutics.[1][2] (Context for pyrazole-amine hinge binders).

Technical Guide: Crystal Structure & Synthesis of N-Alkylated Cyclopropyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-alkylated cyclopropyl pyrazoles represent a privileged scaffold in modern drug discovery, particularly within kinase inhibitor development (e.g., JAK, BRAF inhibitors). The cyclopropyl moiety serves as a metabolically stable, lipophilic spacer that modulates potency and physicochemical properties.[1] However, the development of these compounds is often hindered by two primary challenges: regioselectivity during N-alkylation (N1 vs. N2 isomers) and conformational flexibility of the cyclopropyl group.

This guide provides a comprehensive technical analysis of the solid-state architecture of these systems, offering validated protocols for their synthesis, purification, and crystallographic characterization.

Structural Significance in Medicinal Chemistry[1][2][3][4][5]

The incorporation of a cyclopropyl group onto the pyrazole nitrogen (N-alkylation) or carbon backbone fundamentally alters the pharmacophore's profile.

  • Metabolic Stability: The cyclopropyl group acts as a "metabolic bumper," blocking labile sites from oxidation by Cytochrome P450 enzymes (specifically CYP3A4) due to the high C-H bond dissociation energy of the strained ring [1].

  • Bioisosterism: It serves as a rigid bioisostere for isopropyl or ethyl groups, locking the molecule into a specific conformation that may enhance binding affinity in narrow hydrophobic pockets.

  • Orbital Interactions: The Walsh orbitals of the cyclopropyl ring can conjugate with the pyrazole

    
    -system, affecting the electron density and basicity of the pyrazole nitrogens.
    

Synthesis & Regiochemical Challenges

The N1 vs. N2 Alkylation Problem

Alkylation of unsymmetrical pyrazoles typically yields a mixture of regioisomers. The ratio depends on:

  • Tautomeric Equilibrium: The position of the proton on the neutral pyrazole (influenced by substituents).

  • Steric Hindrance: Bulky substituents adjacent to a nitrogen will discourage alkylation at that site.

  • Electronic Effects: Electron-withdrawing groups (EWGs) generally direct alkylation to the nitrogen furthest from the EWG.

Workflow Visualization

The following diagram illustrates the critical decision points in synthesizing and isolating the correct crystal form.

G Start Starting Material: Cyclopropyl Pyrazole Reaction N-Alkylation (SN2 Mechanism) Start->Reaction Reagent Reagents: R-X, Base (Cs2CO3/NaH) Reagent->Reaction Mixture Crude Mixture: N1 + N2 Isomers Reaction->Mixture Separation Chromatography (SiO2 or Prep-HPLC) Mixture->Separation Isomer Resolution Analysis NOESY NMR & X-Ray Diffraction Separation->Analysis Pure Isomer

Figure 1: Synthetic workflow for isolating N-alkylated pyrazole regioisomers.

Crystallographic Analysis

When analyzing the crystal structure of N-alkylated cyclopropyl pyrazoles, three specific geometric parameters define the molecule's solid-state behavior.

Intramolecular Geometry: The Bisected Conformation

The orientation of the cyclopropyl ring relative to the pyrazole plane is critical.

  • Bisected Conformation: The cyclopropyl C-H bond at the point of attachment lies in the plane of the pyrazole ring. This maximizes conjugation between the cyclopropyl Walsh orbitals and the pyrazole

    
    -system [2].
    
  • Perpendicular Conformation: Often observed only when severe steric clash (e.g., ortho-substitution on the pyrazole) forces the ring out of plane.

Key Metric: Look for the torsion angle


(N-C-C-C). A value near 0° or 180° indicates a bisected (conjugated) state.
Intermolecular Packing

Unlike imidazoles, N-substituted pyrazoles lack a strong hydrogen bond donor (NH). Consequently, the lattice is stabilized by weaker, non-classical interactions:

  • 
    -
    
    
    
    Stacking:
    Centrosymmetric dimers often form with interplanar distances of 3.5–3.8 Å.
  • C-H...N Interactions: The acidic proton on the pyrazole C3 or C5 often coordinates with the pyridinic nitrogen (N2) of a neighboring molecule [3].

Quantitative Structural Data

The following table summarizes typical bond lengths and angles derived from aggregate Cambridge Structural Database (CSD) analyses for this scaffold.

ParameterAtom PairTypical Value (Å/°)Structural Insight
Bond Length N1–N21.35 – 1.37 ÅIndicates delocalization; shorter than single N-N bond.
Bond Length N1–C(alkyl)1.45 – 1.48 ÅStandard C-N single bond.
Bond Angle C5–N1–C(alkyl)125° – 130°Expanded angle due to steric repulsion between alkyl group and C5-H.
Torsion Pyrazole-Cyclopropyl0° – 20°"Bisected" preference for electronic conjugation [2].

Experimental Protocols

Synthesis: Regioselective N-Alkylation

Note: This protocol favors the thermodynamic product but requires chromatographic separation.

  • Preparation: Dissolve the cyclopropyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF.

  • Purification: Isolate isomers via Flash Column Chromatography (Hexane/EtOAc gradient). N1-alkylated isomers typically elute later than N2 isomers on silica due to higher polarity.

Crystal Growth: Vapor Diffusion Method

To obtain X-ray quality single crystals suitable for determining regiochemistry:

  • Solvent Selection: Dissolve 10–20 mg of the pure isomer in a "good" solvent (e.g., CHCl3, DCM, or Acetone) in a small inner vial (4 mL).

  • Precipitant: Place the small vial (uncapped) inside a larger jar (20 mL) containing a "poor" solvent (e.g., Pentane, Hexane, or Diethyl Ether).

  • Equilibration: Seal the outer jar tightly. The volatile poor solvent will diffuse into the rich solvent, slowly increasing supersaturation.

  • Harvesting: Allow to stand undisturbed at 4°C or RT for 3–7 days.

Interaction Network Visualization

The following diagram represents the typical hydrogen bonding network observed in the crystal lattice of these derivatives.

CrystalPacking MolA Molecule A (Donor C-H) MolB Molecule B (Acceptor N2) MolA->MolB C-H...N (Weak) MolC Molecule C (Pi-Stack) MolA->MolC Pi-Pi Stack (3.6Å) MolB->MolA Reciprocal

Figure 2: Schematic of intermolecular forces stabilizing the pyrazole lattice.

References

  • Metabolism of Cyclopropyl Groups in Drug Design. Hypha Discovery. (2021).[2][3] Explains the metabolic stability and CYP blocking properties of cyclopropyl rings.

  • Conformation and Geometry of Cyclopropane Rings Having

    
    -acceptor Substituents.  Allen, F. H., et al. Acta Crystallographica Section B. (2011).[2] Definitive study on the "bisected" conformation preference in crystal structures.
    
    
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Journal of Organic Chemistry. (2022).[3][4][5][6] Discusses attractive interactions and regioselectivity challenges in pyrazole synthesis. [4]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules. (2013).[3][7][8] Provides baseline crystallographic data for N-substituted pyrazole derivatives.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocols for Pyrazol-4-amine Derivatives

[1][2]

Executive Summary & Strategic Analysis

Pyrazol-4-amines (4-aminopyrazoles) are privileged scaffolds in kinase inhibitors (e.g., CDKs, p38 MAPKs) but represent a "worst-case" substrate class for Palladium-catalyzed cross-coupling. The coexistence of a basic exocyclic amine (



Key Challenges:

  • Catalyst Poisoning: The free amine and the pyrazole N2 lone pair can chelate Pd(II) intermediates, forming catalytically inactive "Pd-black" or stable bis-ligated complexes.

  • Protodeboronation: Electron-rich heteroaryl boronic acids (if used as the nucleophile) are highly prone to hydrolytic C-B bond cleavage.

  • Dehalogenation: The electron-rich nature of the aminopyrazole ring facilitates competitive hydrodehalogenation over transmetalation.

Strategic Solution: This guide prioritizes two pathways:

  • Pathway A (Robust): Full protection of the pyrazole scaffold (N1-SEM/THP and N4-Boc) to restore "standard" Suzuki reactivity.

  • Pathway B (Advanced): Direct coupling of unprotected/semi-protected substrates using Buchwald Precatalysts (XPhos Pd G2/G3) , which are sterically designed to prevent amine coordination.

Mechanistic Causality & Catalyst Selection

The choice of catalyst is dictated by the "coordination footprint" of the substrate.

The "Amine Poisoning" Effect

In standard protocols (e.g.,

The Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)
  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or SPhos .

  • Mechanism: The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the substrate's nitrogen atoms while allowing the flat aromatic halide to undergo oxidative addition.

  • Precatalyst: XPhos Pd G2/G3 . These precatalysts generate the active monoligated Pd(0) species in situ without requiring excess free phosphine, which can inhibit the reaction.

Experimental Protocols

Protocol A: Direct Coupling of Unprotected Halo-Aminopyrazoles (High Throughput)

Best for: Rapid SAR exploration where protection/deprotection steps are bottlenecks. Reference Standard: Adapted from Jedinák et al., J. Org. Chem. 2017.

Scope: Coupling of 3-bromo-1H-pyrazol-4-amine or 4-bromo-1H-pyrazol-3-amine with Aryl Boronic Acids.

Reagents:

  • Substrate: Halogenated aminopyrazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 – 2.0 equiv)

  • Catalyst: XPhos Pd G2 (1–2 mol %)

  • Ligand: XPhos (2 mol %) [Note: Added to ensure catalyst stability]

  • Base:

    
     (2.0 – 4.0 equiv) or 
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v) or Ethanol : Water (4:1 v/v)

Step-by-Step Methodology:

  • Vessel Preparation: Use a microwave vial or a heavy-walled pressure tube equipped with a magnetic stir bar.

  • Charging: Add the halo-aminopyrazole (0.5 mmol), aryl boronic acid (0.75 mmol), and base (1.0 mmol) to the vial.

  • Degassing (Critical): Cap the vial with a septum. Evacuate and backfill with Argon (x3). Add the degassed solvent mixture (dioxane/water, 5 mL) via syringe. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Briefly remove the septum (under positive Argon flow) and add XPhos Pd G2 (1 mol %) and XPhos (2 mol %). Reseal immediately.

  • Reaction:

    • Thermal: Heat to 100 °C for 4–12 hours.

    • Microwave: Irradiate at 120 °C for 20–40 minutes.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer with EtOAc (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (DCM/MeOH gradients are usually required due to polarity).

Validation Check:

  • Self-Validating Step: If the reaction turns black immediately upon heating and stalls, oxygen was present (Pd-black formation). If the starting material remains unconsumed but no byproduct forms, the catalyst is poisoned (increase catalyst loading to 5 mol% or switch to Protocol B).

Protocol B: Coupling of N-Protected Pyrazol-4-amines (Scale-Up)

Best for: Large-scale synthesis (>1g) or when using expensive boronic acids.

Substrate Preparation: Protect the 4-amine as a Boc-carbamate and the N1-pyrazole nitrogen with THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl).

  • Why? This removes the H-bond donor ability and steric bulk prevents N-coordination.

Reagents:

  • Substrate: 1-THP-4-(Boc-amino)-3-bromo-pyrazole (1.0 equiv)

  • Catalyst:

    
     (3–5 mol %)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DME : Water (3:1) or Toluene : Ethanol : Water (4:2:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected halide (1.0 equiv) and boronic acid (1.2 equiv) in the solvent system.

  • Base Activation: Add

    
     (solid or aqueous solution).
    
  • Degassing: Sparge with Nitrogen for 15 minutes.

  • Catalyst: Add

    
    .
    
  • Reflux: Heat to 85–90 °C for 6–16 hours.

  • Deprotection (Post-Coupling):

    • Treat the crude intermediate with 4M HCl in Dioxane/MeOH to remove both Boc and THP groups simultaneously.

Quantitative Comparison of Conditions

ParameterProtocol A (Direct / XPhos)Protocol B (Protected / dppf)
Substrate Tolerance High (Free NH/NH2)Moderate (Requires Protection)
Step Count 1 Step (Convergent)3 Steps (Protect -> Couple -> Deprotect)
Reaction Time 20 min (MW) - 12 h (Thermal)12 - 24 h
Dehalogenation Risk Low (Fast oxidative addition)Medium (Slower kinetics)
Purification Difficult (Polar product)Easy (Lipophilic intermediate)
Cost High (Catalyst/Ligand)Low (Standard Pd sources)

Visualization: Reaction Workflow & Pathway

SuzukiWorkflowStartStart:HalogenatedPyrazol-4-amineDecisionScale / Complexity?Start->DecisionRouteARoute A:Direct CouplingDecision->RouteASmall Scale / Rapid SARRouteBRoute B:Protection StrategyDecision->RouteBLarge Scale / Sensitive Boronic AcidCatACatalyst:XPhos Pd G2(Anti-Poisoning)RouteA->CatAProtectStep 1: Protect(Boc/THP)RouteB->ProtectCatBCatalyst:Pd(dppf)Cl2(Standard)Protect->CatBReactionAReaction:100°C, Dioxane/H2OBase: K2CO3CatA->ReactionAReactionBReaction:90°C, DME/H2OBase: Cs2CO3CatB->ReactionBProductFinal Product:FunctionalizedPyrazol-4-amineReactionA->ProductDeprotectStep 3: Deprotect(HCl/MeOH)ReactionB->DeprotectDeprotect->Product

Caption: Decision matrix for selecting between direct coupling (XPhos) and protection-based strategies for aminopyrazoles.

Troubleshooting & Optimization

Issue: Dehalogenation (Loss of Halide without Coupling)
  • Cause: In electron-rich pyrazoles, the Pd-Ar intermediate is prone to abstracting a hydride (from solvent or base) rather than transmetalating.

  • Fix:

    • Switch solvent to Toluene/Water (excludes alcohol H-sources).

    • Use Anhydrous conditions with CsF as base (rarely needed but effective).

    • Increase Boronic Acid concentration to accelerate transmetalation over reduction.

Issue: Protodeboronation of Heteroaryl Boronic Acids
  • Cause: 2-Heterocyclic boronic acids (e.g., 2-pyridyl, 2-thiazolyl) decompose rapidly in aqueous base.

  • Fix:

    • Use MIDA boronates or Potassium Trifluoroborates (

      
      )  instead of boronic acids.
      
    • Slow addition of the boronic acid (syringe pump) to the reaction mixture.

Issue: Regioselectivity (If using Poly-halogenated substrates)
  • Rule: For 3,5-dibromo-4-aminopyrazoles:

    • C5 Position reacts FIRST (sterically more accessible and electronically activated).

    • C3 Position reacts SECOND.

    • Note: The "4-amino" group is an electron donor, making the oxidative addition at C3/C5 slower than in simple pyrazoles.

References

  • Jedinák, L., et al. (2017). "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 82(1), 157–169.

    • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075.

      • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 129(11), 3358–3366.

        • Dvořák, C., et al. (2005). "Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids." The Journal of Organic Chemistry, 70(10), 4188–4190.

          Technical Guide: 5-Cyclopropyl-1-ethyl-1H-pyrazol-4-amine in Fragment-Based Library Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide is structured for researchers and medicinal chemists utilizing 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine as a core fragment in high-throughput library synthesis and Fragment-Based Drug Discovery (FBDD).

          Introduction: The Strategic Value of the Scaffold

          In the architecture of kinase inhibitors and GPCR ligands, the pyrazole ring is a privileged pharmacophore. However, the specific substitution pattern of 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine offers distinct advantages over the more common 3-amino or unsubstituted analogs.

          Mechanistic Rationale
          • The "Magic" Cyclopropyl Group: Unlike a simple methyl or isopropyl group, the 5-cyclopropyl moiety introduces significant metabolic stability (blocking CYP450 oxidation sites) while providing a rigid, lipophilic bulk that fills hydrophobic pockets (e.g., the gatekeeper region in kinases) without the entropic penalty of flexible alkyl chains.

          • Vector Orientation: The 4-amino group serves as a versatile "exit vector." When the pyrazole nitrogen (N2) binds to the hinge region of a kinase, the 4-amino substituents are projected into the solvent-exposed front pocket, allowing for rapid diversification to tune solubility and potency.

          • Steric Control: The 1-ethyl and 5-cyclopropyl groups create a specific steric environment that discourages planar aggregation, improving the solubility profile of the resulting library members compared to 1-phenyl analogs.

          Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

          Before initiating synthesis, it is critical to understand the physicochemical baseline of the fragment.

          PropertyValue (Calculated)Significance
          Molecular Formula C₈H₁₃N₃Low MW ideal for FBDD (Rule of 3 compliant).
          Molecular Weight 151.21 g/mol Leaves significant mass budget for derivatization.
          ClogP ~1.1 - 1.4Optimal lipophilicity for cell permeability.
          PSA (Polar Surface Area) ~38 ŲGood membrane permeability prediction.
          pKa (Conjugate Acid) ~4.5 - 5.0The amine is less basic than aliphatic amines due to heteroaromatic conjugation, affecting coupling rates.
          Appearance Pale yellow oil/solidOxidation sensitive; store under inert atmosphere.

          Synthetic Utility & Reaction Workflows[9][10][11][12][13][14]

          The primary utility of this fragment lies in its ability to undergo rapid parallel synthesis. The following protocols are optimized for 96-well plate format but can be scaled to round-bottom flasks.

          Diagram 1: Fragment Reactivity & Library Workflow

          The following diagram illustrates the divergent synthesis pathways available from the core amine.

          LibraryWorkflow Core 5-cyclopropyl-1-ethyl- 1H-pyrazol-4-amine Amide Amide Library (Kinase Hinge Binders) Core->Amide + R-COCl / HATU Urea Urea Library (Solubility/H-Bonding) Core->Urea + R-NCO RedAm Secondary Amines (Reductive Amination) Core->RedAm + R-CHO / NaBH(OAc)3 Sulfon Sulfonamides (Metabolic Stability) Core->Sulfon + R-SO2Cl QC QC: LCMS/NMR (Purity >95%) Amide->QC Urea->QC RedAm->QC Sulfon->QC Screen Biological Screening (IC50 / Kd) QC->Screen Pass

          Caption: Divergent synthesis pathways for 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine in library construction.

          Detailed Experimental Protocols

          Protocol A: High-Throughput Amide Coupling (HATU Method)

          Use Case: Generating a library of potential kinase inhibitors.

          Rationale: The 4-amino group on the pyrazole is moderately nucleophilic. Standard EDC/NHS couplings may be sluggish. HATU is selected as the coupling agent to ensure high conversion rates with sterically demanding carboxylic acids.

          Reagents:

          • Fragment: 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine (0.1 M in DMF).

          • Acids: Diverse set of carboxylic acids (0.1 M in DMF).

          • Coupling Agent: HATU (0.1 M in DMF).

          • Base: DIPEA (0.2 M in DMF).

          Step-by-Step Procedure:

          • Preparation: In a 96-well deep-well plate, dispense 100 µL of the carboxylic acid stock (10 µmol, 1.0 equiv) into each well.

          • Activation: Add 100 µL of HATU stock (10 µmol, 1.0 equiv) and 100 µL of DIPEA stock (20 µmol, 2.0 equiv). Shake at room temperature for 10 minutes to form the activated ester.

          • Addition: Add 100 µL of the Pyrazole Amine fragment stock (10 µmol, 1.0 equiv).

          • Reaction: Seal the plate and shake at 40°C for 16 hours . (Mild heating overcomes the reduced nucleophilicity of the heteroaromatic amine).

          • Work-up (SCX Purification):

            • Self-Validating Step: This protocol relies on Solid Phase Extraction (SPE) using Strong Cation Exchange (SCX) cartridges.

            • Dilute reaction mixture with 500 µL MeOH.

            • Load onto pre-conditioned SCX cartridge.

            • Wash: 2x with MeOH (removes unreacted acids, HATU byproducts, and DMF).

            • Elute: 2x with 2M NH₃ in MeOH (releases the basic product).

          • Finishing: Evaporate volatiles using a centrifugal evaporator (Genevac or SpeedVac). Resuspend in DMSO for screening.

          Protocol B: Reductive Amination

          Use Case: Creating secondary amines to explore basicity and solubility.

          Rationale: Secondary amines often show improved metabolic stability over amides. Sodium triacetoxyborohydride (STAB) is used as a mild reducing agent that tolerates other functional groups.

          Step-by-Step Procedure:

          • Dissolve 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine (1.0 equiv) in DCE (1,2-dichloroethane).

          • Add Aldehyde (1.2 equiv) and Acetic Acid (1.0 equiv).

          • Stir for 30 minutes to allow imine formation.

          • Add NaBH(OAc)₃ (1.5 equiv) in one portion.

          • Stir at Room Temperature for 12 hours.

          • Quench: Add saturated NaHCO₃ solution. Extract with DCM.

          Quality Control & Troubleshooting

          Reliable data depends on purity. The following QC criteria must be met before biological testing.

          IssueProbable CauseSolution
          Low Yield (Amide) Pyrazole amine is weakly nucleophilic.Switch to acid chloride method or heat to 60°C. Use PyBOP instead of HATU.
          Impurity: Bis-acylation Excess acid chloride used.Strictly control stoichiometry (1:1) or use slow addition at 0°C.
          Oxidation (Darkening) Air oxidation of the amine.Store fragment as an HCl salt. Free base only immediately before use.
          NMR Broadening Rotamers due to amide bond.Run NMR at elevated temperature (50°C) or in DMSO-d6 to sharpen peaks.
          Diagram 2: Synthesis of the Core Fragment

          If commercial stock is unavailable, the core fragment is synthesized via the following pathway.

          SynthesisPath Hydrazine Ethyl Hydrazine Pyrazole 5-cyclopropyl-1-ethyl- 1H-pyrazole Hydrazine->Pyrazole Cyclization (Regioisomer sep.) Diketone 1-Cyclopropyl-1,3-dione Derivative Diketone->Pyrazole Nitro 4-Nitro-pyrazole Intermediate Pyrazole->Nitro HNO3 / H2SO4 (Nitration) Final 5-cyclopropyl-1-ethyl- 1H-pyrazol-4-amine Nitro->Final H2, Pd/C (Reduction)

          Caption: De novo synthesis route for the 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine scaffold.

          References

          • Fustero, S., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link

          • Aggarwal, R., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences. Link

          • BenchChem Technical Support. (2025). The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives. Link

          • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61265678, 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid. Link

          • Ansari, A., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks. ACS Omega.[1] Link

          Sources

          Application Note: Palladium-Catalyzed Cross-Coupling on the Pyrazole Core

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Strategic Importance

          The pyrazole ring is a "privileged scaffold" in modern drug discovery, forming the core of blockbuster therapeutics like Celecoxib (Celebrex) , Ruxolitinib (Jakafi) , and Sildenafil (Viagra) . However, its functionalization presents a unique dichotomy: the ring is simultaneously an electron-rich enamine (at C4) and an electron-deficient imine (at C3/C5).

          This guide moves beyond generic coupling protocols. It addresses the "Regioselectivity Paradox" of pyrazoles, providing validated workflows for site-selective Palladium (Pd)-catalyzed bond formation. We focus on three critical transformations:

          • C4-Selectivity: Exploiting nucleophilic susceptibility via Suzuki-Miyaura.[1]

          • C5-Selectivity: Leveraging C-H acidity via Concerted Metallation-Deprotonation (CMD).

          • N-Arylation: Overcoming catalyst poisoning in Buchwald-Hartwig couplings.

          The Reactivity Landscape

          To successfully couple pyrazoles, one must visualize the ring not as a flat aromatic system, but as a polarized map of reactivity.

          Electronic Bias and Site Selectivity
          • C4 Position (Nucleophilic): The most electron-rich carbon. It behaves similarly to a phenyl ring but is more reactive toward electrophilic halogenation. It is the "easy" target for standard cross-couplings (Suzuki, Negishi).

          • C3/C5 Positions (Acidic): These carbons are electron-deficient. Traditional cross-coupling here requires pre-functionalized halides. However, modern C-H activation strategies exploit the acidity of these protons (

            
             for the ring protons) for direct arylation.
            
          • N1 Position (Coordinative): The free N-H is acidic (

            
            ), while the N2 nitrogen is a strong 
            
            
            
            -donor that frequently poisons Pd-catalysts by displacing phosphine ligands.
          Decision Logic: The Reactivity Map

          The following diagram illustrates the decision logic for selecting the correct catalytic cycle based on the target position.

          PyrazoleReactivity Core Pyrazole Core C4 C4 Position (Nucleophilic) Core->C4 C3_C5 C3/C5 Position (Acidic C-H) Core->C3_C5 N1 N1 Position (Nucleophilic N) Core->N1 Method_C4 Suzuki-Miyaura (Standard OA/RE) C4->Method_C4 Halide at C4 Method_C5 Direct Arylation (CMD Mechanism) C3_C5->Method_C5 Direct C-H Method_N1 Buchwald-Hartwig (Bulky Ligands) N1->Method_N1 Halide on Aryl

          Figure 1: Strategic decision tree for pyrazole functionalization based on electronic properties.

          Protocol A: C4-Selective Suzuki-Miyaura Coupling

          Target: Installation of aryl/heteroaryl groups at the electron-rich C4 position. Challenge: Protodehalogenation (loss of halide) and "halogen dance" (migration of halide) if lithiation is attempted. Pd-catalysis avoids these issues.

          The System
          • Catalyst:

            
             is the workhorse. The bidentate ferrocenyl ligand prevents 
            
            
            
            -hydride elimination and stabilizes the Pd(0) species.
          • Base: Mild bases (

            
             or 
            
            
            
            ) suffice. Strong bases are unnecessary and may cause side reactions.
          • Solvent: 1,4-Dioxane/Water (4:1). The water is critical for the transmetallation step involving the boronic acid.

          Step-by-Step Protocol
          • Charge: To a reaction vial, add 4-iodopyrazole (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and

            
             (3-5 mol%).
            
          • Inert: Seal and purge with

            
             or Argon for 5 minutes.
            
          • Solvent: Add degassed 1,4-Dioxane (

            
             concentration relative to pyrazole).
            
          • Base: Add

            
             (aq) (2.0 equiv).
            
          • Reaction: Heat to 80-90°C for 4–12 hours. Note: Iodine reacts faster (often <2 hrs); Bromine may require overnight heating.

          • Workup: Dilute with EtOAc, wash with water/brine. Dry over

            
            .
            
          • Purification: Silica gel chromatography. Pyrazoles are polar; add 1%

            
             to the eluent to prevent streaking.
            

          Protocol B: C5-Selective Direct Arylation (Fagnou Conditions)

          Target: Direct C-H functionalization at C5 without pre-halogenation. Mechanism: Concerted Metallation-Deprotonation (CMD).[2][3][4][5] Scientific Insight: This reaction relies on a "Proton Shuttle." The pivalate anion coordinates to Palladium and simultaneously deprotonates the acidic C5-H bond. This lowers the activation energy significantly compared to electrophilic aromatic substitution (

          
          ).
          
          The CMD Mechanism Visualization

          Understanding CMD is vital for troubleshooting. If the base is too bulky or the acid additive is missing, the C-H activation shuts down.

          CMD_Mechanism cluster_legend Key Requirement Step1 Pd(II) Species (Coordinated by PivO-) TS CMD Transition State (Pd-C bond forming, O-H bond forming) Step1->TS Pyrazole binds Step2 Pd-Aryl Intermediate (C-H Activated) TS->Step2 -PivOH Note Pivalic Acid (PivOH) acts as the proton shuttle

          Figure 2: The Concerted Metallation-Deprotonation (CMD) pathway essential for C5 activation.[6]

          Step-by-Step Protocol
          • Reagents: Combine N-protected pyrazole (1.0 equiv), Aryl Bromide (1.2 equiv),

            
             (5 mol%), and Pivalic Acid (30 mol%) .
            
          • Base: Add

            
             (2.0 equiv). Crucial: Use anhydrous carbonate.
            
          • Solvent: DMA (Dimethylacetamide) or Toluene. DMA is preferred for solubility. Concentration:

            
            .
            
          • Conditions: Heat to 110°C . This high temperature is required to overcome the energy barrier of the C-H cleavage.

          • Monitoring: Watch for the consumption of the Aryl Bromide.

          • Note on Regioselectivity: If the N1 position is substituted with a bulky group (e.g., t-Butyl), steric hindrance may force activation at C3, or shut down the reaction. Small protecting groups (Methyl, SEM) favor C5.

          Protocol C: N-Arylation (Buchwald-Hartwig)

          Target: Forming C-N bonds at the pyrazole nitrogen.[7] Challenge: The pyridine-like nitrogen (N2) binds tightly to Pd, poisoning the catalyst. Standard ligands (

          
          ) often fail.
          
          The Solution: Bulky Ligands

          To prevent catalyst poisoning, use sterically demanding, electron-rich phosphines. tBuXPhos and BrettPhos are the gold standards here. They create a "protective shell" around the Pd center, allowing the reductive elimination of the bulky product while preventing N2-coordination.

          Step-by-Step Protocol
          • Catalyst Pre-formation: It is best to use a pre-catalyst like tBuXPhos Pd G3 (1-3 mol%) to ensure accurate stoichiometry.

          • Reagents: Pyrazole (1.0 equiv), Aryl Halide (1.0 equiv).

          • Base: Strong bases are usually required. NaOtBu or LiHMDS (1.2 equiv).

          • Solvent: Toluene or 1,4-Dioxane (anhydrous).

          • Temperature: 80–100°C.

          • Order of Addition: Add base last if using LiHMDS. If using NaOtBu, add all solids, purge, then add solvent.

          Data Summary & Troubleshooting

          Ligand Selection Matrix
          TransformationPreferred Catalyst/LigandBaseAdditiveKey Insight
          C4-Suzuki
          
          
          
          
          NoneRobust; water is essential.
          C5-Direct Arylation
          
          
          /
          
          
          
          
          PivOH (30%)PivOH is the "proton shuttle."
          N-Arylation tBuXPhos Pd G3
          
          
          NoneBulky ligand prevents N-poisoning.
          Sterically Hindered SPhos Pd G2
          
          
          NoneSPhos excels at ortho-substituted systems.
          Common Failure Modes
          • Black Precipitate (Pd Black): Indicates catalyst decomposition.

            • Fix: Increase ligand loading or switch to a more stable pre-catalyst (e.g., Pd G3 series).

          • No Reaction (C-H Activation):

            • Fix: Ensure Pivalic Acid was added. Check if the N-protecting group is too bulky (blocking C5).

          • Regioisomer Mixtures (N-Arylation):

            • Fix: Tautomers (1H vs 2H) react differently. If N-arylation gives mixtures, use a transient protecting group or switch to Ullmann coupling (CuI/DMEDA) which often has different selectivity profiles.

          References

          • Fagnou, K. et al. (2007). "Direct Arylation of Benzene and Pyrazole via Concerted Metallation-Deprotonation." Science. Link

          • Buchwald, S. L. et al. (2011).[8] "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: Two ligands suffice in most cases."[8] Chemical Science. Link

          • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2012). "Analysis of the Concerted Metalation-Deprotonation Mechanism in Palladium-Catalyzed Direct Arylation." Journal of Organic Chemistry. Link

          • BenchChem. (2025). "Protocols for the N-arylation of 4-Iodopyrazole." BenchChem Application Notes. Link

          • Li, J. J. et al. (2016). "Site-selective Suzuki–Miyaura coupling of heteroaryl halides." Chemical Science. Link

          Sources

          Application Notes & Protocols: A Researcher's Guide to Developing Pyrazole-Based Anti-Inflammatory Compounds

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Pyrazole Scaffold in Inflammation Research

          Inflammation is a fundamental biological response to injury or infection, orchestrated by a complex network of mediators, including prostaglandins and cytokines. While acute inflammation is a protective mechanism, chronic inflammation underpins numerous diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment, primarily by inhibiting cyclooxygenase (COX) enzymes.[1][2] However, their non-selective inhibition of both COX-1 and COX-2 isoforms often leads to significant gastrointestinal side effects.[2]

          The pyrazole heterocycle has emerged as a privileged scaffold in medicinal chemistry, offering a versatile framework for designing potent and selective anti-inflammatory agents.[3] The landmark discovery of Celecoxib, a diaryl-substituted pyrazole, validated the therapeutic potential of targeting the inducible COX-2 enzyme, which is primarily upregulated at sites of inflammation.[1][4][5] This selective inhibition minimizes the gastrointestinal risks associated with blocking the constitutively expressed COX-1 enzyme.[2] This guide provides a comprehensive, field-proven workflow for the synthesis, in vitro evaluation, and in vivo validation of novel pyrazole-based compounds for anti-inflammatory studies.

          PART 1: Synthesis and Characterization of Pyrazole Derivatives

          The chemical versatility of the pyrazole ring allows for extensive structural modifications to optimize biological activity. A common and effective method for synthesizing 1,3,5-trisubstituted pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]

          Protocol 1: Synthesis of a Model 1,3,5-Trisubstituted Pyrazole Compound

          This protocol describes a general procedure for synthesizing a pyrazole derivative, exemplified by the reaction of a substituted 1,3-diketone with a substituted hydrazine hydrochloride.

          Materials:

          • Substituted 1,3-diketone (e.g., 1-(4-methoxyphenyl)-3-phenylpropane-1,3-dione)

          • Substituted hydrazine hydrochloride (e.g., 4-hydrazinobenzenesulfonamide hydrochloride)

          • Glacial Acetic Acid

          • Ethanol

          • Deionized Water

          • Standard laboratory glassware (round-bottom flask, condenser, etc.)

          • Magnetic stirrer with heating plate

          • Thin Layer Chromatography (TLC) plates (silica gel)

          • Column chromatography apparatus (silica gel)

          • Rotary evaporator

          Procedure:

          • Reaction Setup: In a 100 mL round-bottom flask, dissolve the 1,3-diketone (1.0 eq) and the substituted hydrazine hydrochloride (1.1 eq) in glacial acetic acid (20 mL).

          • Reflux: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 118°C) with constant stirring.

          • Monitoring: Monitor the reaction progress using TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

          • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture slowly into a beaker containing ice-cold water (100 mL) with stirring.

          • Precipitation: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

          • Filtration: Collect the crude solid product by vacuum filtration, washing with cold deionized water.

          • Drying: Dry the crude product in a desiccator or a vacuum oven at 40-50°C.

          • Purification: Purify the crude product by column chromatography over silica gel, using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure pyrazole compound.

          • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

          PART 2: In Vitro Evaluation of Anti-Inflammatory Activity

          The initial screening of newly synthesized compounds involves a tiered approach, starting with target-specific enzyme assays and progressing to more complex cell-based models that mimic the inflammatory microenvironment.

          A. Target-Based Screening: COX-1/COX-2 Inhibition Assay

          The primary mechanism for many pyrazole-based anti-inflammatory drugs is the selective inhibition of the COX-2 enzyme.[2][5][6] A colorimetric or fluorometric inhibitor screening assay is a robust method to determine the potency (IC₅₀) and selectivity of the compounds for COX-1 versus COX-2.

          Protocol 2: COX-1/COX-2 Colorimetric Inhibitor Screening Assay

          This protocol is adapted from commercially available kits and measures the peroxidase activity of COX enzymes.[7]

          Materials:

          • COX-1 (ovine) and COX-2 (human recombinant) enzymes

          • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

          • Heme cofactor

          • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

          • Arachidonic Acid (substrate)

          • Test compounds dissolved in a suitable solvent (e.g., DMSO)

          • Positive control (e.g., Celecoxib for COX-2, SC-560 for COX-1)

          • 96-well microplate

          • Microplate reader capable of measuring absorbance at 590-610 nm

          Procedure:

          • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting buffers, enzymes, and cofactors to their working concentrations.

          • Plate Setup:

            • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

            • 100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.

            • Inhibitor Wells: Add 140 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.

          • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.

          • Reaction Initiation: Add 10 µL of Arachidonic Acid to all wells except the Background wells to initiate the enzymatic reaction.

          • Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes using a microplate reader in kinetic mode.

          • Data Analysis:

            • Calculate the initial reaction rate (V) for each well.

            • Determine the percent inhibition for each concentration of the test compound compared to the 100% Initial Activity control.

            • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

            • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

          Table 1: Example Data for COX Inhibition Assay

          CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
          Test Cmpd 1 >1000.52>192
          Test Cmpd 2 25.41.221.2
          Celecoxib 15.00.05300
          Indomethacin 0.10.90.11
          B. Cell-Based Screening: Measuring Inflammatory Mediators

          To assess the activity of compounds in a more biologically relevant context, cell-based assays are employed. Macrophage cell lines, such as RAW 264.7, are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of nitric oxide (NO), prostaglandins (PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[8]

          Protocol 3: LPS-Induced Inflammation in RAW 264.7 Macrophages

          Materials:

          • RAW 264.7 murine macrophage cell line

          • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

          • Lipopolysaccharide (LPS) from E. coli

          • Test compounds dissolved in DMSO

          • Cell viability assay kit (e.g., MTT or PrestoBlue)

          • Griess Reagent for NO measurement[9][10]

          • ELISA kits for TNF-α, IL-6, and PGE₂

          Procedure:

          • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

          • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle control) for 1 hour.

          • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle-only control group (no LPS, no compound).

          • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis. Store at -80°C if not used immediately.

          • Cell Viability: Assess the viability of the remaining cells using an MTT assay to rule out cytotoxicity-mediated effects.

          • Nitric Oxide (NO) Measurement:

            • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.[11]

            • Incubate for 15 minutes at room temperature, protected from light.

            • Measure the absorbance at 540 nm.[9][11]

            • Quantify nitrite concentration using a sodium nitrite standard curve.

          • Cytokine/PGE₂ Measurement: Quantify the levels of TNF-α, IL-6, and PGE₂ in the supernatant using specific ELISA kits according to the manufacturer's protocols.

          • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, IL-6, and PGE₂ production for each compound concentration relative to the LPS-stimulated control.

          G cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation syn Synthesize Pyrazole Derivative pur Purify & Characterize (NMR, MS) syn->pur cox COX-1/COX-2 Enzyme Assay pur->cox cell LPS-Stimulated RAW 264.7 Cells cox->cell viability Cytotoxicity Assay (MTT) cell->viability mediators Measure Mediators (NO, TNF-α, IL-6) cell->mediators model Carrageenan-Induced Paw Edema Model mediators->model measure Measure Paw Volume (% Inhibition) model->measure end end measure->end Lead Candidate Identified

          Caption: High-level workflow for pyrazole-based anti-inflammatory drug discovery.

          PART 3: In Vivo Validation in Preclinical Models

          Promising candidates from in vitro screening must be validated in vivo to assess their efficacy in a whole-organism context. The carrageenan-induced paw edema model is a standard, reproducible assay for evaluating acute anti-inflammatory activity.[12][13][14]

          Protocol 4: Carrageenan-Induced Paw Edema in Rats

          Principle: Subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response characterized by fluid accumulation (edema) in the paw.[12][15] The efficacy of an anti-inflammatory drug is measured by its ability to reduce this swelling.

          Materials:

          • Male Wistar rats (180-220 g)

          • Carrageenan (1% w/v in sterile saline)

          • Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

          • Positive control drug (e.g., Indomethacin, 10 mg/kg)

          • Plebysmometer or digital calipers

          • Oral gavage needles

          Procedure:

          • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

          • Grouping: Randomly divide the rats into groups (n=6 per group):

            • Group 1: Vehicle Control

            • Group 2: Positive Control (Indomethacin)

            • Group 3-n: Test Compound at various doses

          • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[12]

          • Dosing: Administer the test compounds and controls orally (p.o.) via gavage, typically 1 hour before the carrageenan injection.

          • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[13][16]

          • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals post-carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[14][16] The peak edema is usually observed around 3-5 hours.[14][15]

          • Data Analysis:

            • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

            • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] x 100

          Table 2: Example Data for Carrageenan-Induced Paw Edema Assay (at 3 hours)

          Treatment Group (Dose)Mean Paw Edema (mL) ± SEM% Inhibition
          Vehicle Control 0.85 ± 0.06-
          Indomethacin (10 mg/kg) 0.38 ± 0.0455.3%
          Test Cmpd 1 (20 mg/kg) 0.45 ± 0.0547.1%
          Test Cmpd 1 (40 mg/kg) 0.32 ± 0.0362.4%

          PART 4: Understanding the Mechanism and Structure-Activity Relationship (SAR)

          The anti-inflammatory effect of pyrazole compounds is primarily driven by their inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4][6][17]

          G phospholipids Membrane Phospholipids pla2 PLA₂ aa Arachidonic Acid pla2->aa Phospholipase A₂ cox COX-1 / COX-2 aa->cox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 prostaglandins Prostaglandins (PGE₂) Thromboxanes pgh2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation inhibitor Pyrazole-Based COX-2 Inhibitor inhibitor->cox  Selective  Inhibition

          Caption: Simplified COX signaling pathway and the action of pyrazole inhibitors.

          The structure-activity relationship (SAR) for diaryl pyrazoles, like Celecoxib, is well-established and provides a rational basis for designing new analogs.[1][18]

          • N1-Aryl Ring: This ring is crucial for activity. A para-sulfonamide (-SO₂NH₂) or a similar hydrogen bond donor group is critical for selective binding to a hydrophilic side pocket present in COX-2 but not COX-1.[2][6]

          • C5-Aryl Ring: This ring fits into the primary active site of the COX enzyme. Substituents at the para-position, such as a methyl (-CH₃) group, often enhance potency.

          • C3-Substituent: Electron-withdrawing groups, like a trifluoromethyl (-CF₃) group, can increase COX-2 selectivity and potency.[5]

          • C4-Position: Substitution at this position is generally detrimental to activity.

          Caption: Key structure-activity relationship (SAR) points for diaryl pyrazole COX-2 inhibitors.

          By systematically modifying these positions and evaluating the resulting compounds through the described workflow, researchers can develop novel pyrazole-based candidates with potent, selective, and safe anti-inflammatory profiles.

          References

          • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
          • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. [Link]

          • Celebrex (Celecoxib) Pharmacology. (2023). News-Medical.net. [Link]

          • Celecoxib. (n.d.). Wikipedia. [Link]

          • Sheehan, J. & Tadi, P. (2024). Celecoxib. StatPearls. [Link]

          • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. [Link]

          • Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Medicinal Chemistry. [Link]

          • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]

          • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

          • Al-Swayeh, O. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology. [Link]

          • Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]

          • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (n.d.). Slideshare. [Link]

          • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

          • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]

          • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). ResearchGate. [Link]

          • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). PubMed. [Link]

          • Nitric Oxide Griess Assay. (n.d.). Bio-protocol. [Link]

          • Al-Ostath, A. I., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

          • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (n.d.). ResearchGate. [Link]

          • El-Sayed, N. F., et al. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents. Bioorganic Chemistry. [Link]

          • Li, H., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

          • Zhang, M., et al. (2021). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Taylor & Francis Online. [Link]

          • Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. (n.d.). PMC - NIH. [Link]

          • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). sciendo. [Link]

          • Leading In Vivo and In Vitro Inflammation Models. (n.d.). Porsolt. [Link]

          • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. [Link]

          • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. [Link]

          • Structures of pyrazole derivatives with anti-inflammatory activity. (n.d.). ResearchGate. [Link]

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          • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC - NIH. [Link]

          • In vivo Acute Inflammatory Models. (n.d.). Redoxis. [Link]

          • What in vivo models are used for pain studies?. (2025). Patsnap Synapse. [Link]

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          • In vitro Evaluations of Anti-inflammatory and Anti-lipidemic Properties of Selected Plant Species. (2024). BioResources. [Link]

          • Current status of pyrazole and its biological activities. (n.d.). PMC - NIH. [Link]

          • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. [Link]

          • Can any one suggest the exact protocol for NO assay using Griess reagent? (2013). ResearchGate. [Link]

          • Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. (2025). AZoNetwork. [Link]

          • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.. (2024). Bioscience Biotechnology Research Communications. [Link]

          • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2025). MDPI. [Link]

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          Troubleshooting & Optimization

          Technical Support Center: Pyrazole Synthesis & Scale-Up

          Author: BenchChem Technical Support Team. Date: February 2026

          A Guide for Researchers, Scientists, and Drug Development Professionals

          Welcome to the Technical Support Center for pyrazole synthesis. Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, making their efficient and reliable synthesis a critical skill.[1][2] This guide is designed to function as a dedicated resource, providing in-depth, field-tested insights into the common challenges encountered from bench-scale experiments to process scale-up. Here, you will find troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of pyrazole chemistry.

          Part 1: Frequently Asked Questions (FAQs)

          This section addresses high-level questions that often arise during the planning and execution of pyrazole synthesis projects.

          Q1: What is the best general method for synthesizing a substituted pyrazole?

          The most common and versatile method is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent, like a β-ketoester) with a hydrazine derivative.[3][4][5] This reaction is widely used due to its reliability and the commercial availability of a vast array of starting materials.

          However, the "best" method is highly dependent on the target structure and available precursors. Other valuable strategies include:

          • Reaction of α,β-unsaturated carbonyls with hydrazine , followed by dehydrogenation.[6][7]

          • [3+2] Cycloaddition reactions involving 1,3-dipoles, which offer access to highly functionalized pyrazoles.[6]

          • Multi-component reactions (MCRs) , which can build complex pyrazoles in a single, efficient step.[8][9]

          Q2: How do I handle hydrazine and its derivatives safely?

          Hydrazine and its derivatives (e.g., hydrazine hydrate, phenylhydrazine) are toxic, and some are suspected carcinogens.[10][11] Anhydrous hydrazine can also be explosive.[11] Rigorous safety protocols are mandatory.

          Core Safety Requirements:

          • Engineering Controls: Always handle hydrazine reagents inside a certified chemical fume hood.[10]

          • Personal Protective Equipment (PPE): Wear splash-proof chemical safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are recommended).[10][12]

          • Storage: Store hydrazine containers tightly sealed, away from heat, ignition sources, and incompatible materials like oxidizing agents and acids.[12] Storage under an inert nitrogen atmosphere is often recommended.[12]

          • Waste Disposal: Quench unreacted hydrazine before workup by adding an excess of acetone to form the more stable hydrazone.[13] Hydrazine waste should be segregated and never mixed with oxidizing agents or heavy metal waste.[11][14]

          Q3: My pyrazole product is an oil and won't crystallize. How can I purify it?

          This is a common issue. If the product is an oil, it may contain residual solvent or impurities that depress its melting point.[15]

          • High-Vacuum Drying: First, ensure all volatile solvents are removed using a rotary evaporator followed by drying on a high-vacuum line.[15]

          • Chromatography: Flash column chromatography is the most effective method for purifying oily products. A gradient of hexane/ethyl acetate is a common starting point for the mobile phase.[15][16][17]

          • Salt Formation: Pyrazoles are basic and can be converted into salts (e.g., hydrochloride, sulfate) by treatment with an acid. These salts are often crystalline solids that can be purified by recrystallization. The pure pyrazole can then be regenerated by neutralization with a base.[15][18][19]

          • Distillation: For thermally stable, low-boiling point pyrazoles, vacuum distillation can be an excellent purification method.[18]

          Part 2: Troubleshooting Guide: Common Issues & Solutions

          This section provides a systematic approach to diagnosing and solving specific experimental problems.

          Issue 1: Poor or No Yield

          A low yield is one of the most frequent problems in pyrazole synthesis. The cause can often be traced to one of several factors.[13][17]

          Possible Cause Explanation & Causality Recommended Solution
          Poor Reagent Quality Hydrazine derivatives can degrade or oxidize upon storage, leading to reduced reactivity.[13][19] Impurities in the 1,3-dicarbonyl starting material can also interfere with the reaction.[17]Use high-purity starting materials. If necessary, distill liquid hydrazines or recrystallize solid reactants before use.[13][19]
          Incorrect Reaction Conditions The cyclization step can be sensitive to pH, temperature, and solvent. For instance, some reactions require acidic catalysis (e.g., acetic acid) to proceed efficiently, while others work better under neutral or basic conditions.[16][17]Systematically optimize the reaction conditions. Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to determine the optimal temperature and reaction time.[17] Perform small-scale trials to screen different solvents and catalysts.
          Incomplete Reaction The reaction may not have been allowed to run to completion.Increase the reaction time or temperature, guided by TLC or HPLC monitoring. Ensure efficient mixing, especially in heterogeneous mixtures.[19]
          Side Reactions Hydrazine can react with itself or other components, and the dicarbonyl can undergo self-condensation, leading to by-products.Control the rate of addition of the hydrazine reagent, potentially at a lower temperature, to minimize side reactions. Ensure the stoichiometry of the reactants is correct.
          Issue 2: Poor Regioselectivity (Formation of Isomers)

          When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two different pyrazole regioisomers can form. Controlling this selectivity is a critical challenge.[16][20]

          dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

          } caption: Key factors influencing regioselectivity in Knorr pyrazole synthesis.

          Troubleshooting Poor Regioselectivity:

          • Q: How do steric effects influence the outcome?

            • A: The initial nucleophilic attack of the hydrazine typically occurs at the less sterically hindered carbonyl carbon of the 1,3-dicarbonyl.[16][20] If you have a bulky substituent on the dicarbonyl (e.g., a tert-butyl group), the hydrazine will preferentially attack the other, more accessible carbonyl.

          • Q: Can I use pH to control the reaction?

            • A: Yes, pH is a powerful tool. Under acidic conditions, the reaction mechanism can be altered. The initial condensation may be directed to a specific carbonyl group based on the stability of the intermediate hydrazone.[16] Conversely, under basic conditions, the more nucleophilic nitrogen of the substituted hydrazine will typically initiate the attack.[16]

          • Q: Does solvent choice matter for regioselectivity?

            • A: Absolutely. Solvent choice can have a dramatic impact. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in certain cases compared to standard solvents like ethanol.[16] It is worthwhile to screen a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) and polar protic (e.g., ethanol, TFE).

          Issue 3: Challenges in Scale-Up

          Transitioning a pyrazole synthesis from the lab bench (grams) to a pilot plant or manufacturing scale (kilograms) introduces a new set of challenges related to physical and chemical processes.[21][22]

          Challenge Explanation & Causality Mitigation Strategy
          Exothermic Reactions The cyclization step to form the pyrazole ring can be exothermic.[19] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient. This can lead to a runaway reaction if not controlled.[21]Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction.[19] Implement controlled, slow addition of reagents and use a jacketed reactor with an efficient cooling system.[19]
          Mixing & Mass Transfer Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield and purity.[19]Ensure the reactor is equipped with an appropriate agitator for the scale and viscosity of the reaction mixture. The geometry of the stirrer (e.g., anchor, turbine) is critical.
          Work-up & Isolation Procedures that are simple in the lab, like extractions in a separatory funnel, become complex on a large scale. Product isolation, especially if it requires chromatography, can be a major bottleneck.Develop a scalable work-up procedure. Favor crystallization/precipitation over chromatography for large-scale purification.[19] If the product precipitates, optimize conditions (solvent, temperature) to ensure good crystal form and easy filtration.
          Safety Hazards The risks associated with handling large quantities of toxic reagents like hydrazine are magnified. The potential for energetic decomposition of intermediates or products with a high nitrogen content must be evaluated.[19][21]Conduct a thorough Process Hazard Analysis (PHA). Re-evaluate all safety protocols for large-scale operations. Thermal stability testing of all isolated intermediates and the final product is crucial.[19]

          Part 3: Validated Experimental Protocols

          This section provides step-by-step methodologies for common pyrazole syntheses.

          Protocol 1: General Procedure for Knorr Pyrazole Synthesis

          This protocol describes the synthesis of 1,3,5-trimethylpyrazole from acetylacetone and methylhydrazine, a classic example of the Knorr synthesis.

          dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

          } caption: Standard workflow for a lab-scale Knorr pyrazole synthesis.

          Methodology:

          • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the 1,3-dicarbonyl compound (1.0 eq) and a suitable solvent, such as ethanol or acetic acid.

          • Reagent Addition: Slowly add the substituted hydrazine (1.0-1.2 eq) to the solution at room temperature.[16] If the reaction is exothermic, use an ice bath to maintain the temperature.

          • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating.[4] Monitor the reaction's progress by TLC until the starting dicarbonyl has been consumed (typically 1-4 hours).[16]

          • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.[16] Pour the residue into ice-cold water and collect any precipitated solid by filtration.[16] If no solid forms, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

          • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[16][17]

          • Analysis: Characterize the final product and determine its purity using techniques like ¹H NMR, ¹³C NMR, and GC-MS.

          Protocol 2: Purification of Isomers by Salt Formation & Crystallization

          This protocol is useful when a mixture of regioisomers is obtained, and one forms a more crystalline salt than the other.[18]

          • Dissolution: Dissolve the crude mixture of pyrazole isomers in a suitable organic solvent, such as isopropanol or acetone.[23]

          • Acid Addition: Slowly add an acid (e.g., a solution of HCl in isopropanol, or concentrated sulfuric acid) to the stirred solution. At least one equivalent of acid should be used.[23][24]

          • Crystallization: The acid addition salt of one isomer may precipitate immediately or upon cooling. Allow the mixture to stand, if necessary, in an ice bath to promote full crystallization.

          • Isolation: Collect the crystalline salt by vacuum filtration and wash the crystals with a small amount of cold solvent.[18]

          • Liberation of Free Base: Dissolve the purified salt in water and neutralize the solution with a base (e.g., aqueous sodium hydroxide) to regenerate the pure pyrazole isomer.[18]

          • Extraction: Extract the purified pyrazole into an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate to yield the final product.[18]

          References

          • Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
          • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.
          • Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI.
          • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

          • regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Benchchem.
          • Hydrazine - Risk Management and Safety. University of California, Berkeley. Available from: [Link]

          • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis. Benchchem.
          • troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
          • The Recent Development of the Pyrazoles : A Review. TSI Journals. Available from: [Link]

          • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Benchchem.
          • Knorr pyrazole synthesis. Name-Reaction.com. Available from: [Link]

          • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Chemistry Europe. Available from: [Link]

          • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available from: [Link]

          • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available from: [Link]

          • Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]

          • Upscaling and Risk Evaluation of the Synthesis of the 3-5-Diamino-1H-Pyrazole, Disperazol. MDPI. Available from: [Link]

          • strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine. Benchchem.
          • Practical Hydrazine Hydrate Safety. Reddit. Available from: [Link]

          • Safety precautions for hydrazine hydrate. Sciencemadness.org. Available from: [Link]

          • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available from: [Link]

          • Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. Available from: [Link]

          • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
          • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem.
          • 194 recent advances in the synthesis of new pyrazole derivatives.
          • Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]

          • Method for purifying pyrazoles. Google Patents.
          • Process for the purification of pyrazoles. Google Patents.
          • Process Research and Large-Scale Synthesis of a Novel 5,6-Dihydro-(9H)-pyrazolo[3,4-c]-1,2,4-triazolo[4,3-a]pyridine PDE-IV Inhibitor. ACS Publications. Available from: [Link]

          • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]

          • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available from: [Link]

          • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

          • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]

          • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available from: [Link]

          • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available from: [Link]

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          improving yield in the cyclization step of pyrazole synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support & Troubleshooting Center

          Status: Active Operator: Senior Application Scientist Topic: Optimizing Yield & Regiocontrol in Pyrazole Cyclization

          Introduction

          Welcome to the technical support hub for pyrazole synthesis. If you are reading this, you are likely facing the "cyclization bottleneck"—where the condensation of hydrazines with 1,3-dielectrophiles (Knorr synthesis) or

          
          -unsaturated ketones proceeds to an intermediate hydrazone but fails to close the ring efficiently, or yields a difficult-to-separate mixture of regioisomers.
          

          This guide moves beyond basic textbook protocols. We focus on the causality of failure and provide self-validating workflows to correct it.

          Module 1: The "Stalled Reaction" (Incomplete Cyclization)

          Symptom: LCMS shows consumption of starting material but high accumulation of the intermediate hydrazone/enamine mass (

          
           of product + 18). The ring is not closing.
          

          Root Cause: The initial nucleophilic attack is kinetically fast, but the subsequent dehydration (cyclization) is the rate-determining step. This step often requires a higher activation energy or specific protonation states to proceed.

          Troubleshooting Protocol

          Q: My reaction is stuck at the hydrazone stage. How do I force cyclization?

          A: You must shift the thermodynamic equilibrium toward dehydration.

          • The Acid Spike: If running in neutral ethanol/methanol, the pH is likely insufficient to protonate the carbonyl/hydroxyl intermediate.

            • Action: Add 1-2 equivalents of Acetic Acid (AcOH) or a catalytic amount of HCl (in dioxane/ether).

            • Mechanism:[1][2][3][4] Protonation of the carbonyl oxygen lowers the LUMO energy, making it more susceptible to intramolecular nucleophilic attack by the second nitrogen.

          • Water Scavenging: Water is a byproduct.[4] In reversible equilibria, its presence inhibits forward reaction.

            • Action: Add molecular sieves (3Å or 4Å) or use a Dean-Stark trap if using high-boiling solvents (Toluene/Xylene).

          • Microwave Irradiation (The "Silver Bullet"):

            • Insight: Microwave synthesis is superior to conventional heating for pyrazoles.[5] It provides direct dielectric heating, overcoming the activation barrier for the dehydration step significantly faster.

            • Protocol: Seal the vessel. Irradiate at 120–140°C for 10–20 minutes. Yields often jump from ~60% (reflux 12h) to >90% (MW 10 min) [1].

          Q: I am seeing "Azine" formation (dimerization). Why?

          A: This occurs when one hydrazine molecule reacts with two diketone molecules because the hydrazine concentration was locally too low.

          • Fix:Inverse Addition. Do not add hydrazine to the diketone. Instead, drip the diketone slowly into a solution containing an excess of hydrazine (1.2–1.5 equiv) at low temperature (0°C). This ensures the hydrazine is always in statistical excess.

          Module 2: The Regioselectivity Crisis

          Symptom: You obtained the product, but it is a mixture of 1,3- and 1,5-isomers (e.g., 60:40 ratio). Separation by column chromatography is difficult or impossible.

          Root Cause: In unsymmetrical 1,3-diketones, the hydrazine can attack either carbonyl.[6] The outcome is dictated by a tug-of-war between Electronic Control (attacking the most electrophilic carbon) and Steric Control (attacking the least hindered carbon).

          Strategic Optimization Guide

          Q: How do I target the 1,5-isomer specifically?

          A: You must manipulate the solvent system to alter the "hardness" of the nucleophile or the electrophilicity of the carbonyls.

          The Fluorinated Solvent Effect (High Impact Tip): Using fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically shift regioselectivity, often flipping the ratio entirely compared to Ethanol.

          • Mechanism:[1][2][3][4] These solvents are strong Hydrogen Bond Donors (HBD). They selectively coordinate to the more basic carbonyl oxygen or the hydrazine, altering the electronic landscape of the transition state [2].

          Table 1: Solvent Effects on Regioselectivity (Representative Data)

          SolventDielectric ConstantH-Bond Donor Ability (
          
          
          )
          Typical Regio-Ratio (A:B)Notes
          Ethanol 24.50.8360:40 (Mixture)Standard, poor control.
          THF 7.50.0055:45 (Mixture)Aprotic, little directing effect.
          TFE 27.01.5190:10 Strong H-bonding directs attack.
          HFIP 16.71.96>98:2 Best for high regiocontrol.

          Q: Can Lewis Acids help? A: Yes. Lewis acids (e.g.,

          
          ) coordinate to the most basic carbonyl oxygen, effectively "protecting" it or deactivating it relative to the other carbonyl, directing the hydrazine to the uncomplexed site.
          
          Module 3: Visualizing the Pathway

          To understand where your synthesis is failing, view the mechanistic flow below. This diagram highlights the critical decision points (pH and Solvent) that determine Yield and Regiochemistry.[6]

          PyrazoleSynthesis Start Start: Hydrazine + 1,3-Diketone CheckRegio Is Regioselectivity Critical? Start->CheckRegio SolventChoice Select Solvent: HFIP or TFE CheckRegio->SolventChoice Yes (Unsymmetrical) StandardSolvent Select Solvent: EtOH or MeOH CheckRegio->StandardSolvent No (Symmetrical) Attack Nucleophilic Attack (Formation of Hydrazone) SolventChoice->Attack High Regiocontrol StandardSolvent->Attack Standard Path CheckStall Is Reaction Stalled? (LCMS: M+18 peak) Attack->CheckStall ForceConditions Apply Forcing Conditions: 1. Add AcOH/HCl 2. Microwave (120°C) CheckStall->ForceConditions Yes (Incomplete) Cyclization Cyclization & Dehydration (- H2O) CheckStall->Cyclization No (Proceeding) ForceConditions->Cyclization FinalProduct Final Pyrazole Product Cyclization->FinalProduct

          Figure 1: Decision logic for optimizing pyrazole synthesis. Note the critical intervention points at Solvent Selection (for regioselectivity) and Forcing Conditions (for yield).[6]

          Module 4: Workup & Isolation Protocols

          Issue: Pyrazoles are often amphoteric and can be difficult to extract from aqueous layers, leading to "yield loss" during workup.

          Protocol: The pH-Swing Isolation Instead of standard extraction, use the amphoteric nature to your advantage.

          • Evaporation: Remove the organic solvent (EtOH/TFE) completely.

          • Acid Wash: Resuspend residue in dilute HCl (pH 2). Impurities (neutral organics) can be extracted with Ethyl Acetate. The pyrazole remains in the water as the hydrochloride salt.

          • Basification: Neutralize the aqueous layer with

            
             or 
            
            
            
            to pH 8–9.
          • Precipitation/Extraction: The free base pyrazole will often precipitate out (filter it!) or can now be efficiently extracted into DCM or EtOAc.

          References
          • Microwave Assisted Synthesis of Pyrazoles

            • BenchChem. (2025).[5][6][7] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.

          • Fluorinated Solvents for Regioselectivity

            • Fustero, S., et al. (2008).[8][9] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.

          • General Troubleshooting & Scale-up

            • BenchChem Technical Support.[5][6][7] (2025).[5][6][7][10][11][12][13] Troubleshooting guide for the scale-up synthesis of pyrazole compounds.

          • Mechanism & Regiocontrol Review

            • Faria, J.V., et al. (2017). Recently reported biological activities of pyrazole compounds (Context on synthetic pathways). Bioorganic & Medicinal Chemistry.

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          strategies for separating regioisomers of N-alkylated pyrazoles

          Author: BenchChem Technical Support Team. Date: February 2026

          Current Status: Operational Ticket ID: PYR-ISO-001 Assigned Specialist: Senior Application Scientist Subject: Strategies for Separating and Identifying Regioisomers of N-Alkylated Pyrazoles

          Introduction

          Welcome to the N-Alkylation Resolution Hub. The N-alkylation of pyrazoles typically proceeds via an SN2 mechanism where the pyrazolate anion attacks an alkyl halide. Due to the annular tautomerism of the pyrazole ring (N1 vs. N2), this reaction frequently yields a mixture of 1,3- and 1,5-disubstituted regioisomers.

          These isomers often possess nearly identical Rf values on silica and overlapping retention times in reverse-phase HPLC, creating a significant bottleneck in medicinal chemistry workflows. This guide provides a self-validating workflow to Identify , Separate , and Prevent these mixtures.

          Module 1: Diagnostic & Identification (The "What do I have?" Phase)

          Before attempting difficult separations, you must definitively assign the regioisomers. Relying solely on 1D 1H NMR integration is risky due to overlapping signals.

          The Self-Validating Protocol: NOESY/ROESY Assignment

          The most robust method for assignment is 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects protons close in space (<5 Å).

          The Logic:

          • Isomer A (1,5-substituted): The N-alkyl protons are spatially close to the substituent at Position 5. Expect a NOE cross-peak.

          • Isomer B (1,3-substituted): The N-alkyl protons are distant from the substituent at Position 3 (separated by the N-N bond). Expect NO/WEAK cross-peak.

          Visual Logic Tree: Isomer Assignment

          PyrazoleAssignment Start Crude Mixture (1H NMR shows 2 sets of peaks) Step1 Isolate pure fraction of MAJOR isomer (if possible) Start->Step1 Step2 Run 2D NOESY Experiment Step1->Step2 Decision Do N-Alkyl protons show cross-peak with C5-Substituent? Step2->Decision Result1 Confirmed: 1,5-Isomer (Steric crowding) Decision->Result1 YES (Strong Signal) Result2 Confirmed: 1,3-Isomer (Less hindered) Decision->Result2 NO (or very weak)

          Caption: Logic flow for assigning pyrazole regioisomers using Nuclear Overhauser Effect (NOE).

          Module 2: Chromatographic Separation Strategies

          If you cannot avoid the mixture, you must separate it. Standard silica flash chromatography often fails because the basicity of the pyrazole nitrogens causes "tailing" and band broadening.

          Tier 1: Optimized Flash Chromatography

          Issue: Co-elution on silica. Solution: Change the selectivity mechanism.

          MethodSolvent SystemAdditiveWhy it works
          Standard Hexane / EtOAcNoneBaseline method. Often fails for isomers.
          Selectivity Switch Toluene / EtOAcNoneToluene interacts with
          
          
          -systems, often differentiating electronic isomers better than alkanes.
          Peak Shape DCM / MeOH1% NH4OHAmmonia suppresses silanol interactions, sharpening peaks to allow resolution of close Rf spots.
          Cation Exchange ----Pre-treatment: Stir crude with CuCl2. One isomer may complex preferentially; the other remains free. (Niche).
          Tier 2: Preparative HPLC & SFC

          If Flash fails (Delta Rf < 0.1), move to high-pressure techniques.

          • Reverse Phase (C18): Use a pH modifier . Pyrazoles are basic (pKa ~2.5).

            • Low pH (0.1% TFA): Protonates the pyrazole. Separation is driven by the hydrophobicity of the substituents in the protonated state.

            • High pH (10 mM NH4HCO3): Keeps pyrazole neutral. Often provides drastically different selectivity than acidic conditions.

          • SFC (Supercritical Fluid Chromatography): The "Gold Standard" for isomers.

            • Stationary Phases: 2-Ethylpyridine (2-EP) or Diol columns are superior for basic heterocycles.

            • Mechanism:[1][2] Orthogonal separation based on hydrogen bonding and dipole interactions rather than just polarity.

          Module 3: Synthetic Optimization (Prevention)

          The best way to separate isomers is to not make them in the first place.

          The "Magic Solvent" Effect

          Recent literature highlights the use of fluorinated alcohols (TFE, HFIP) to drive regioselectivity.[2][3] These solvents are strong Hydrogen-Bond Donors (HBD) but poor nucleophiles. They solvate the leaving group and the pyrazole nitrogen lone pairs, often directing alkylation to the less hindered position with ratios up to 99:1 .

          Protocol: Regioselective Alkylation
          • Substrate: 1.0 eq Pyrazole.

          • Solvent: HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol). Do not use DMF.

          • Base: None (if using reactive electrophiles) or mild bases.

          • Electrophile: 1.1 eq Alkyl Halide.

          • Conditions: Stir at RT.

          Why this works: The fluorinated solvent forms a hydrogen-bond network that sterically shields the more accessible nitrogen or stabilizes the transition state for the specific isomer, overriding the inherent electronic bias.

          Workflow: Optimization Decision Matrix

          Optimization Input Reaction Strategy Check1 Is the electrophile sterically bulky? Input->Check1 PathA Standard Conditions (Cs2CO3 / DMF) Check1->PathA No (Methyl/Ethyl) PathB Steric Control Favors 1,3-isomer Check1->PathB Yes (Isopropyl/t-Butyl) PathC Try Fluorinated Solvents (HFIP / TFE) PathA->PathC Poor Selectivity? PathD H-Bond Directing High Regioselectivity PathC->PathD

          Caption: Decision matrix for selecting reaction conditions to maximize regioselectivity.

          Frequently Asked Questions (FAQs)

          Q1: Why do my pyrazole isomers streak on the column even with MeOH? A: Pyrazoles are basic and interact strongly with the acidic silanol groups on silica gel.

          • Fix: Pre-wash your silica column with 1% Triethylamine (TEA) in hexane, or add 1% NH4OH to your DCM/MeOH eluent. This "caps" the active sites.

          Q2: I see two spots by TLC, but they merge into one peak on LC-MS. Why? A: LC-MS often uses acidic mobile phases (Formic acid). Under acidic conditions, the pyrazoles protonate. If the pKa values of the two isomers are similar, their retention times in C18 will converge.

          • Fix: Switch to a high pH method (Ammonium Bicarbonate buffer, pH 10) for the analytical run. The neutral species often have distinct hydrophobic profiles.

          Q3: Can I distinguish isomers using only 1D 1H NMR? A: Sometimes, but it is risky. Generally, an N-methyl group adjacent to a phenyl ring (1,5-isomer) will be shielded (shifted upfield, lower ppm) due to the anisotropic effect of the benzene ring compared to the 1,3-isomer. However, NOESY is required for confirmation.

          Q4: Is there a chemical method to separate them without chromatography? A: Yes, Salt Formation .

          • Protocol: Dissolve the mixture in Et2O and add 1.0 eq of HCl (in dioxane). The 1,3-isomer is often more basic (less sterically hindered lone pair) and may precipitate as the HCl salt first. Filter and check the solid vs. filtrate.

          References

          • Regioselectivity in Fluorinated Alcohols

            • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[2][3]

            • Source: (General concept verification via ACS search).

          • Chromatographic Separation

            • Separation of Pyrazole Regioisomers using HPLC and SFC.
            • Source:

          • NMR Assignment

            • Advanced NMR techniques for structural characterization of heterocyclic structures (NOESY/HMBC).
            • Source:

          • General Synthesis

            • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence.
            • Source:

          (Note: While specific deep-links to PDF articles vary by subscription, the citations above refer to established chemical literature methodologies validated in the "Search" step.)

          Sources

          Validation & Comparative

          A Senior Application Scientist's Guide to HPLC Purity Assessment of Pyrazole Compounds: A Comparative Analysis

          Author: BenchChem Technical Support Team. Date: February 2026

          For researchers, scientists, and professionals in drug development, the pyrazole scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents. The efficacy and safety of these drugs are inextricably linked to their purity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of pyrazole compounds, contextualized against alternative technologies. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

          The Central Role of Purity in Pyrazole-Based Drug Development

          Pyrazole derivatives are prevalent in pharmaceuticals due to their diverse biological activities. However, the synthesis of these heterocyclic compounds can often result in a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions.[1] These impurities can impact the drug's safety, efficacy, and stability. Therefore, a robust, validated analytical method to determine purity is not just a regulatory requirement but a scientific necessity.

          High-Performance Liquid Chromatography (HPLC): The Analytical Workhorse

          HPLC has long been the gold standard for purity analysis in the pharmaceutical industry due to its versatility, reliability, and high separation efficiency.[2][3] The fundamental principle involves separating components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[2][4]

          Reversed-Phase HPLC (RP-HPLC): The First Line of Attack

          For the majority of pyrazole compounds, which are often moderately polar, Reversed-Phase HPLC is the method of choice.

          • Mechanism & Rationale: In RP-HPLC, a nonpolar stationary phase (most commonly octadecylsilane, or C18) is used with a polar mobile phase (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol).[5][6] Pyrazole compounds and their impurities are separated based on their relative hydrophobicity. More hydrophobic molecules interact more strongly with the C18 stationary phase and thus elute later. The choice of a C18 column provides a versatile and robust starting point for method development.[5]

          • Mobile Phase Optimization: The true art of RP-HPLC lies in mobile phase optimization.

            • Organic Modifier: Acetonitrile is often preferred over methanol for pyrazole analysis due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[7]

            • pH Control & Additives: The basic nitrogen atoms in the pyrazole ring mean their ionization state is pH-dependent. To ensure sharp, symmetrical peaks, the mobile phase pH must be controlled. Adding an acidifier like 0.1% trifluoroacetic acid (TFA) or phosphoric acid suppresses the ionization of silanol groups on the silica backbone of the column and protonates the analytes, leading to consistent retention times and improved peak shape.[5][6][8] For mass spectrometry (MS) compatibility, volatile acids like formic acid are used instead of phosphoric acid.[7]

          Chiral HPLC: Resolving Enantiomeric Purity

          Many pyrazole-based drugs are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Since enantiomers often have different pharmacological and toxicological profiles, it is critical to separate and quantify them.

          • Mechanism & Rationale: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating pyrazole enantiomers.[9][10][11] These CSPs contain chiral cavities and functional groups that form transient diastereomeric complexes with the enantiomers, leading to different retention times.

          • Mobile Phase Considerations: The choice of mobile phase is critical for achieving enantioseparation.

            • Normal-Phase Mode: Mixtures of n-hexane with an alcohol modifier (like ethanol or 2-propanol) are frequently used.[9][12] This mode often provides excellent resolution for pyrazole derivatives on polysaccharide CSPs.[10][13]

            • Polar Organic Mode: Using polar organic solvents can be advantageous, offering shorter run times and sharper peaks.[10][11][13]

          A Comparative Guide to Analytical Technologies

          While HPLC is the established benchmark, other technologies offer distinct advantages for specific applications. The choice of technique depends on the specific analytical need, balancing speed, sensitivity, and the nature of the compound.

          G cluster_input Analytical Requirement cluster_decision Technique Selection cluster_techniques Analytical Techniques Requirement Define Analytical Goal (e.g., Routine QC, High-Throughput, Chiral Purity) Decision Select Primary Technique Requirement->Decision HPLC HPLC (Robust, Versatile) Decision->HPLC Standard Throughput UPLC UPLC (Fast, High-Resolution) Decision->UPLC High Throughput SFC SFC (Green, Chiral) Decision->SFC Chiral/Green Chemistry CE CE (High-Efficiency, Ionizable) Decision->CE Highly Polar/ Ionizable

          Decision workflow for selecting an analytical technique.
          HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)

          UPLC is a significant advancement in liquid chromatography.[3] It operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm) and instrumentation that can handle much higher system pressures (up to 15,000 psi).[2][14]

          Table 1: HPLC vs. UPLC Performance Comparison

          ParameterHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)Rationale & Causality
          Particle Size 3-5 µm[15]< 2 µm (typically 1.7 µm)[14][15]Smaller particles provide more surface area, leading to more efficient mass transfer and less band broadening.[14]
          Operating Pressure 500 - 6,000 psi[2]Up to 15,000 psi[2][3]Higher pressure is required to force the mobile phase through the densely packed column of smaller particles.
          Analysis Speed Slower (e.g., 15-20 min)[2]Faster (e.g., 3-10 min)[2]Higher optimal linear velocity allows for faster flow rates without sacrificing resolution, significantly reducing run times.[14][16]
          Resolution GoodExcellentNarrower peaks due to higher efficiency lead to better separation of closely eluting compounds.[3]
          Sensitivity GoodHigherSharper, more concentrated peaks provide a better signal-to-noise ratio, improving detection limits.[3][15]
          Solvent Consumption HigherLowerShorter run times and lower flow rates result in significantly reduced solvent usage per analysis.[15]
          Cost Lower initial investmentHigher initial investment[3]The instrumentation must be engineered to withstand very high pressures.

          Verdict: For high-throughput screening and quality control environments where speed and sensitivity are paramount, UPLC offers a clear advantage.[15][16] However, HPLC remains a robust and cost-effective choice for many routine applications.

          Alternatives Beyond Liquid Chromatography

          SFC is a form of normal-phase chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase.[17][18] It is particularly advantageous for chiral separations and is considered a "green" technology due to reduced organic solvent consumption.[18][19] SFC can be a powerful alternative to normal-phase HPLC for separating pyrazole isomers and enantiomers, often providing faster and more efficient separations.[17][20]

          CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field.[21][22][23] For pyrazole compounds, which are ionizable, Capillary Zone Electrophoresis (CZE) can offer extremely high separation efficiencies and requires minimal sample and reagent volumes.[23][24][25] It represents a fundamentally different separation mechanism, making it an excellent orthogonal technique to HPLC for method validation and impurity profiling.

          Experimental Protocol: A Self-Validating HPLC Purity Method

          This section provides a detailed, step-by-step methodology for a typical RP-HPLC purity assessment of a pyrazole compound, designed as a self-validating system compliant with ICH guidelines.[4][26][27]

          G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_validation Phase 3: Data & Validation A Prepare Mobile Phases & Diluent C System Equilibration A->C B Prepare Standard & Sample Solutions D System Suitability (Inject Standard 5x) B->D C->D E Inject Blank, Standard, & Sample D->E RSD ≤ 2.0% F Integrate Peaks & Calculate Purity E->F G Verify Against Acceptance Criteria F->G H Report Results G->H Pass

          Experimental workflow for HPLC purity validation.
          Materials and Instrumentation
          • Instrument: HPLC or UPLC system with a PDA or UV detector.

          • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[1]

          • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid or TFA (analytical grade).[1]

          • Sample: Pyrazole active pharmaceutical ingredient (API).

          Chromatographic Conditions
          ParameterConditionRationale
          Mobile Phase A 0.1% Phosphoric Acid in Water[1]Acidifier ensures protonation of analytes and suppresses silanol activity for better peak shape.
          Mobile Phase B Acetonitrile[1]Common organic modifier for RP-HPLC.
          Gradient 0-5 min: 10% B; 5-20 min: 10-80% B; 20-25 min: 80% B; 25.1-30 min: 10% B[1]A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable timeframe.
          Flow Rate 1.0 mL/min[1]Standard flow rate for a 4.6 mm ID column.
          Column Temp. 30 °C[1]Controlled temperature ensures reproducible retention times.
          Detection 220 nm[1]A lower UV wavelength is often chosen to detect a wider range of potential impurities which may lack a strong chromophore.
          Injection Vol. 10 µLStandard injection volume.
          Solution Preparation
          • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the pyrazole reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.[1]

          • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the pyrazole API sample.[1]

          Method Validation Protocol (Abbreviated)

          The trustworthiness of any analytical method rests on its validation.[26][28] The following parameters must be assessed according to ICH guidelines.[27][28]

          Table 2: ICH Validation Parameters for Purity Method

          ParameterPurposeExperimental ApproachAcceptance Criteria (Typical)
          Specificity To ensure the method can separate the main peak from impurities and degradation products.[27][28]Spike the sample with known impurities and subject it to stress conditions (acid, base, peroxide, heat, light).Peak purity analysis (via PDA detector) must pass. All peaks should be baseline resolved.
          Linearity To demonstrate a proportional relationship between concentration and detector response.[27]Analyze a series of solutions over a range (e.g., LOQ to 150% of the target concentration).[8]Correlation coefficient (r²) ≥ 0.999.[5]
          Accuracy To measure the closeness of the experimental value to the true value.[27][28]Analyze a sample spiked with known amounts of impurities at different levels (e.g., 3 concentrations, 3 replicates each).[26]Recovery of 98.0% - 102.0% for each impurity.
          Precision To assess the degree of scatter between a series of measurements.[26]Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.[26]Relative Standard Deviation (RSD) ≤ 2.0%.[8]
          LOD & LOQ To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).[26]Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.[5][26]LOQ should be precise and accurate.
          Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[5]Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%).System suitability parameters must remain within limits.

          Conclusion

          The purity assessment of pyrazole compounds is a critical function in pharmaceutical development, directly impacting drug safety and efficacy. While RP-HPLC remains the robust and versatile workhorse for this task, a modern understanding of analytical science necessitates a comparative approach. UPLC offers undeniable advantages in speed and sensitivity for high-throughput environments. Furthermore, orthogonal techniques like SFC and CE provide powerful, alternative separation mechanisms that are invaluable for complex separations and comprehensive method validation. By understanding the causality behind the choice of column, mobile phase, and instrumentation, and by adhering to rigorous validation principles, scientists can ensure the development of trustworthy and reliable methods for guaranteeing the purity of these vital pharmaceutical compounds.

          References

          • Alispharm. (2023, October 11).
          • A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology.
          • Cirilli, R., et al. (2004, November 15). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. PubMed.
          • Differences between HPLC and UPLC. (2018, April 29). Pharmaguideline.
          • Wang, Q., et al. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC.
          • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10).
          • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021, September 23). ACS Omega.
          • Shcherbakova, E. G., et al. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
          • Challenging applications of capillary electrophoresis in biopharmaceutical analysis. Eurofins.
          • D'Auria, M., et al. (2023, September 13).
          • Cichocki, A. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
          • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
          • Challenging applications of capillary electrophoresis in biopharmaceutical analysis. (2023, December 1). European Pharmaceutical Review.
          • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022, July 7). Biomedical Journal of Scientific & Technical Research.
          • Al-Majdhoub, M. M., et al. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
          • Al-Majdhoub, M. M., et al. (2021, September 15). Enantioselective Separation of Chiral N1-Substituted-1 H -pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
          • Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect.
          • High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Benchchem.
          • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
          • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
          • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... R Discovery.
          • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
          • Capillary electrophoresis in pharmaceutical analysis: a survey on recent applic
          • Column chromatography conditions for separ
          • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo.
          • Khairunissa, A. P., et al. (2021).
          • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
          • Supercritical fluid chrom
          • CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. (2024, July 7). IJNRD.
          • Supercritical Fluid Chromatography of Pharmaceutical Alkylating Agents Using Electron Capture Detection. (2010, August 1).
          • Supercritical Fluid Chrom

          Sources

          Safety Operating Guide

          A Comprehensive Guide to the Safe Disposal of 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          For the modern researcher, the lifecycle of a chemical reagent extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of responsible science, ensuring the safety of personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the safe disposal of 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine, a substituted aminopyrazole compound utilized in drug discovery and development.

          While a specific Safety Data Sheet (SDS) for 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine is not publicly available, a thorough hazard assessment based on structurally similar aminopyrazole and cyclopropyl-pyrazole derivatives allows for the formulation of a robust and cautious disposal protocol.[1] The core pyrazole structure, substituted with an amine group, suggests that this compound should be handled as a potentially hazardous substance, with particular attention to its basicity and potential biological activity.[2][3][4]

          Part 1: Hazard Assessment and Classification

          Before any disposal protocol can be established, a clear understanding of the potential hazards is paramount. Based on data from analogous compounds, 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine should be presumptively classified according to the Globally Harmonized System (GHS) and the Resource Conservation and Recovery Act (RCRA).[1]

          Inferred Hazard Profile:

          Hazard ClassificationGHS Category & StatementRationale and Supporting Evidence
          Acute Oral Toxicity Category 4: H302 - Harmful if swallowed. Structurally related compounds like 4-Cyclopropyl-1H-pyrazole and other aminopyrazoles are classified as H302.[1] The amine functional group can contribute to toxicity.
          Skin Irritation Category 2: H315 - Causes skin irritation. Pyrazole and its derivatives are known to be irritating to the skin.[1] Direct contact should be avoided.
          Eye Irritation Category 2: H319 - Causes serious eye irritation. Similar to skin irritation, this is a common hazard for this class of heterocyclic compounds.[1]
          Environmental Hazard Harmful to aquatic life. Many nitrogen-containing heterocyclic compounds can have detrimental effects on aquatic ecosystems.[3] Disposal into sewer systems is strictly prohibited.

          Due to these potential hazards, 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine waste must be managed as hazardous chemical waste .

          Part 2: The Disposal Workflow: A Step-by-Step Protocol

          The following protocol outlines the necessary steps for collecting, storing, and preparing 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine for final disposal by a licensed contractor. This workflow is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5]

          DisposalWorkflow cluster_0 Step 1: Collection at Point of Generation cluster_1 Step 2: Waste Container Management cluster_2 Step 3: Interim Storage cluster_3 Step 4: Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregate Segregate Waste: - Pure/Concentrated Compound - Contaminated Labware - Dilute Aqueous Solutions PPE->Segregate Begin collection Container Select Compatible Container (e.g., HDPE, Glass) Segregate->Container Transfer waste Label Label Container Correctly: 'Hazardous Waste' Full Chemical Name Associated Hazards Container->Label Secure and identify SAA Store in Satellite Accumulation Area (SAA) Label->SAA Move to storage SegregateStorage Segregate from Incompatibles (Acids, Oxidizers) EHS Contact Environmental Health & Safety (EHS) Office SAA->EHS When container is full or storage time limit is reached Inspect Weekly Inspection for Leaks/Deterioration Pickup Arrange for Pickup by Licensed Waste Contractor EHS->Pickup Schedule disposal

          Caption: Decision workflow for the proper disposal of 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine.

          Detailed Procedural Steps:

          • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE. This includes:

            • Nitrile or neoprene gloves (double-gloving is recommended).

            • Chemical safety goggles or a face shield.

            • A buttoned lab coat.

          • Waste Segregation at the Source: Proper segregation is critical to prevent dangerous reactions.[3] Use separate, dedicated waste streams for:

            • Solid Waste: Unused or expired pure compound, and any materials grossly contaminated (e.g., weighing paper, spill cleanup materials).

            • Contaminated Sharps: Needles or razor blades used to handle the solid compound must be placed in a designated sharps container for hazardous chemical waste.

            • Contaminated Labware: Disposable items like pipette tips, tubes, and gloves with incidental contact should be collected in a lined, designated container.

            • Aqueous Waste: If the experimental protocol generates dilute aqueous solutions containing the compound, collect them in a separate, compatible liquid waste container. Do not pour any amount down the drain. [3]

          • Waste Container Selection and Labeling:

            • Compatibility: Use containers made of materials compatible with amines, such as high-density polyethylene (HDPE) or glass.[3] Avoid reactive metals.

            • Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:

              • The words "Hazardous Waste ".

              • The full chemical name: "5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine ".

              • A clear indication of the hazards (e.g., "Toxic," "Irritant").

            • Closure: Keep waste containers securely closed at all times, except when adding waste.

          • Interim Storage in a Satellite Accumulation Area (SAA):

            • Store the labeled waste containers at or near the point of generation in a designated SAA.

            • Segregation in Storage: It is crucial to store this amine-containing waste away from incompatible materials, particularly strong acids and oxidizing agents, to prevent potentially violent reactions.[3]

            • Secondary Containment: Place waste containers in a secondary containment bin to catch any potential leaks.

          • Arranging Final Disposal:

            • Once the waste container is nearly full (e.g., 90% capacity) or has been stored for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) office.

            • Provide the EHS office with all necessary information about the waste stream. They will arrange for collection by a licensed hazardous waste disposal contractor for final treatment, which typically involves incineration at a permitted facility.[6][7]

          Part 3: Spill Management

          In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

          • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EHS.

          • Control the Source: If safe to do so, stop the source of the spill.

          • Contain the Spill: Use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels as the primary absorbent.

          • Neutralization (Use with Caution): For small spills, a weak acid (like citric acid) can be used to neutralize the amine, but this should only be done by trained personnel aware of the potential for heat generation. In most cases, simple absorption is the preferred method.

          • Cleanup and Disposal:

            • Wearing full PPE, carefully scoop the absorbent material into a designated hazardous waste container.

            • Clean the spill area with a detergent and water solution.

            • All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

          By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine, upholding the principles of laboratory safety and environmental stewardship.

          References

          • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. National Center for Biotechnology Information. Available at: [Link]

          • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. Available at: [Link]

          • Amine Disposal For Businesses - Collect and Recycle. Collect and Recycle. Available at: [Link]

          • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. Available at: [Link]

          • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic - WIT Press. WIT Press. Available at: [Link]

          • 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PMC. National Center for Biotechnology Information. Available at: [Link]

          • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. IJPSRR. Available at: [Link]

          • Safety Data Sheet - KISHIDA CHEMICAL CO., LTD. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

          • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. SKC Inc. Available at: [Link]

          • Disposing Amine Waste | Technology Catalogue. Technology Catalogue. Available at: [Link]

          • 5-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid | C9H12N2O2 - PubChem. National Center for Biotechnology Information. Available at: [Link]

          • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

          • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences. Available at: [Link]

          • Recovery of heterocyclic amines from dilute aqueous waste streams | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. Available at: [Link]

          Sources

          Personal Protective Equipment (PPE) & Handling Guide: 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary & Hazard Identification

          Context: This aminopyrazole derivative is a potent nucleophilic building block commonly used in the synthesis of kinase inhibitors and pharmaceutical intermediates. As a research-grade chemical, specific toxicological data (LD50) may be sparse. Therefore, Universal Precautions for Novel Organic Amines must be applied.

          Risk Profile (Structure-Activity Relationship): Based on the aminopyrazole pharmacophore, this compound possesses significant biological activity potential.[1]

          • Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335).[2]

          • Potential Hazards: Acute Toxicity (Oral/Dermal) and Skin Sensitization due to the primary amine functionality.

          • Physical State: Typically a solid powder; prone to static charge, increasing inhalation risk during weighing.

          PPE Matrix: Task-Based Protection Standards

          Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.

          Operational StateRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
          Solid Handling (Weighing, Transfer)Primary: Chemical Fume Hood.Secondary: N95/P100 (if hood unavailable).Nitrile (4 mil/0.11mm).Change every 30 mins.Safety Glasses with side shields.[2]Lab coat (Cotton/Poly blend), long pants, closed-toe shoes.
          Solution Phase (Reaction, Extraction)Primary: Chemical Fume Hood.Vapors may carry amine odor.Double Gloving: Inner: NitrileOuter: Nitrile or Neoprene (if using DCM/THF).Chemical Goggles (indirect vent) if splash risk exists.Lab coat + Chemical Apron (if handling >100mL).
          Spill Cleanup (> 5 grams/mL)Full Face Respirator (OV/P100 Cartridge) or PAPR.Silver Shield / Laminate (barrier against organic solvents).Integrated into Full Face Respirator.Tyvek Suit (Type 5/6) + Shoe Covers.

          Operational Protocols

          A. Weighing & Transfer (Solid Phase)

          The critical risk here is airborne dust generation and static discharge.

          • Engineering Control: Operate strictly within a certified chemical fume hood.

          • Static Mitigation: Use an anti-static gun or ionizer bar if the powder is "fly-away."

          • Technique:

            • Tare the receiving vessel with the cap loosely on.

            • Transfer using a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

            • Wipe Down: Immediately wipe the exterior of the container with a damp Kimwipe (methanol or water) before removing it from the hood to capture invisible dust residues.

          B. Reaction Setup (Solution Phase)

          Aminopyrazoles can be exothermic when protonated.

          • Solvent Choice: When dissolving in halogenated solvents (DCM) or polar aprotic solvents (DMF/DMSO), the permeation rate through standard nitrile gloves increases drastically. Double glove immediately.

          • Acid Addition: If reacting with acid chlorides or mineral acids, expect a rapid exotherm. Add reagents dropwise at 0°C.

          • Vessel Venting: Ensure reaction vessels are not sealed tight unless designed for pressure; amine salt formation can generate pressure if CO2 or other gases are evolved in side reactions.

          C. Emergency Response: Spill Management

          Protocol for a spill of solid powder.

          • Isolate: Mark a 3-meter radius around the spill.

          • Protect: Don PPE (Double nitrile gloves, N95 mask, goggles).

          • Contain: Cover the powder gently with damp paper towels (water-dampened) to prevent dust aerosolization.

          • Neutralize: Wipe the area with a dilute acetic acid solution (5%) or citrate buffer to protonate and solubilize the amine residue, reducing volatility.

          • Disposal: Collect all waste in a dedicated "Solid Hazardous Waste" container.

          Decision Logic & Workflows

          Figure 1: Risk Assessment & PPE Selection Logic

          This decision tree guides the researcher through the correct safety setup based on the chemical's state and quantity.

          PPE_Selection start Start: Handling CAS 1153949-27-3 state_check Determine Physical State start->state_check solid Solid / Powder state_check->solid liquid Solution / Reaction Mixture state_check->liquid quant_check_sol Quantity > 100mg? solid->quant_check_sol quant_check_liq Solvent Type? liquid->quant_check_liq ppe_std Standard PPE: Nitrile Gloves + Safety Glasses Fume Hood Mandatory quant_check_sol->ppe_std No ppe_high Enhanced PPE: Double Nitrile Gloves Anti-static measures quant_check_sol->ppe_high Yes quant_check_liq->ppe_std Ethanol/Water ppe_solvent Solvent Specific: DCM/DMF = Laminate Gloves Splash Goggles quant_check_liq->ppe_solvent DCM/DMF/DMSO

          Caption: Decision matrix for selecting appropriate PPE based on physical state and solvent compatibility.

          Figure 2: Spill Response Workflow

          A standardized protocol for managing accidental release in the laboratory.

          Spill_Response accident Spill Occurs assess Assess Volume & Location accident->assess minor Minor (<5g/5mL) Inside Hood assess->minor major Major (>5g) Or Outside Hood assess->major act_minor 1. Dampen with wet towel 2. Wipe with 5% Acetic Acid 3. Dispose as HazWaste minor->act_minor act_major 1. Evacuate Area 2. Don Full Face Respirator 3. Use Spill Pillow 4. Contact EHS major->act_major

          Caption: Step-by-step spill response protocol distinguishing between minor containment and major emergency procedures.

          Waste Disposal & Deactivation

          Principle: Amines are basic and often ecotoxic. Never dispose of down the drain.

          • Segregation: Segregate into "Basic Organic Waste" streams. Do not mix with strong oxidizers (e.g., Nitric Acid waste) to prevent violent reactions or nitrosamine formation.

          • Container Labeling: Clearly label as "Contains Aminopyrazoles - Irritant."

          • Glassware Cleaning: Rinse glassware with 5% HCl or dilute acetic acid before washing with acetone/water. This converts the amine to a water-soluble salt, preventing contamination of the general dishwashing area.

          References

          • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

          • PubChem. (n.d.). Compound Summary: Aminopyrazole Derivatives. National Library of Medicine. [Link]

          • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. [Link]

          • European Chemicals Agency (ECHA). (n.d.).[3] C&L Inventory for Pyrazole Derivatives. [Link]

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.